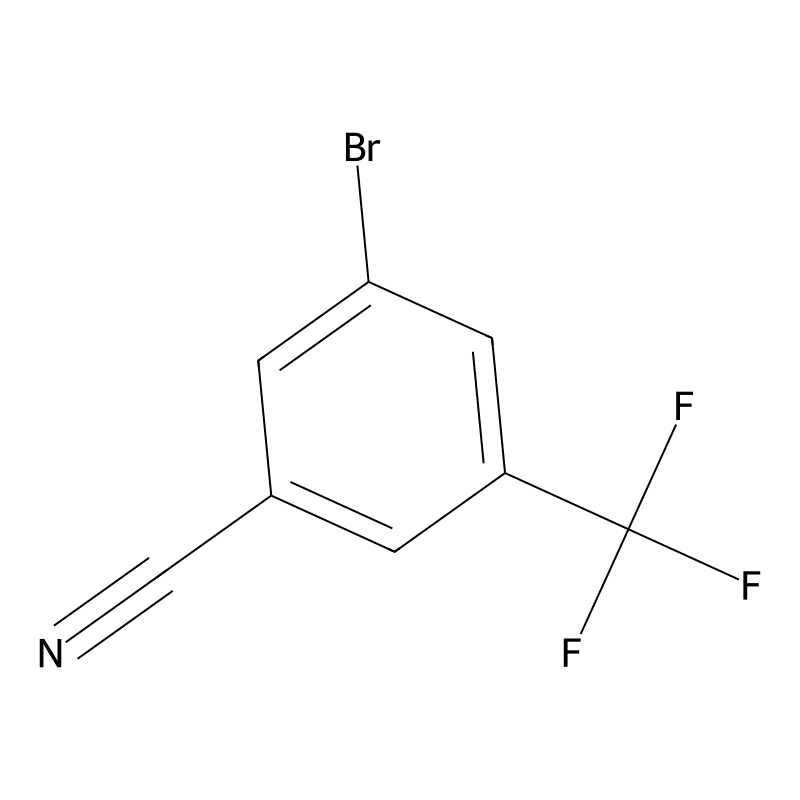3-Bromo-5-(trifluoromethyl)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
It’s worth noting that the trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The TFM group can significantly affect the pharmaceutical properties of a drug, which is why it’s found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- “3-Bromo-5-(trifluoromethyl)benzonitrile” is a chemical compound that can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- It’s worth noting that the trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The TFM group can significantly affect the pharmaceutical properties of a drug .
- The trifluoromethyl group is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . For instance, the SAR studies showed that the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold, when compared to the corresponding non-fluorinated analog .
Chemical Synthesis
Pharmaceutical Research
Reference Compound
3-Bromo-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 250.02 g/mol. This compound belongs to the class of benzonitriles, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring, along with a nitrile functional group. Its structural formula indicates that the bromine atom is positioned at the third carbon and the trifluoromethyl group at the fifth carbon of the benzene ring, while the nitrile group is attached to the first carbon. The compound is known for its unique properties, including high lipophilicity due to the trifluoromethyl group, which influences its solubility and reactivity in various chemical environments .
- Nucleophilic Aromatic Substitution: The presence of the bromine atom makes this compound a candidate for nucleophilic aromatic substitution reactions, where nucleophiles can replace the bromine atom.
- Reduction Reactions: The nitrile group can undergo reduction to yield corresponding amines or aldehydes under appropriate conditions.
- Diazotization: The amino derivatives of this compound can participate in diazotization reactions, leading to various substituted aromatic compounds .
While specific biological activities of 3-Bromo-5-(trifluoromethyl)benzonitrile are not extensively documented, compounds with similar structures often exhibit significant biological properties. For example, derivatives of benzonitriles are known for their potential as pharmaceuticals, including anti-inflammatory and antimicrobial agents. The trifluoromethyl group is also associated with enhanced biological activity in medicinal chemistry due to its electron-withdrawing nature, which can modify the pharmacokinetic properties of compounds .
The synthesis of 3-Bromo-5-(trifluoromethyl)benzonitrile can be achieved through several methods:
- Bromination: Starting from 5-(trifluoromethyl)benzonitrile, bromination can be performed using brominating agents such as N-bromosuccinimide or other brominating reagents in suitable solvents like dichloromethane.
- Nitrilation: The nitrile functionality can be introduced via nucleophilic substitution reactions where appropriate precursors are treated with cyanide sources under basic conditions.
- Multi-step Synthesis: A more complex route may involve multiple steps, including functionalization of the benzene ring followed by selective bromination and nitrilation .
3-Bromo-5-(trifluoromethyl)benzonitrile has several applications:
- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Agricultural Chemicals: Due to its potential biological activity, it may also find applications in agrochemicals as a pesticide or herbicide.
- Material Science: Its unique properties make it useful in developing new materials with specific electronic or optical characteristics .
Several compounds share structural similarities with 3-Bromo-5-(trifluoromethyl)benzonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)benzonitrile | 1483-55-2 | 0.90 |
| 2-Bromo-5-(trifluoromethyl)benzonitrile | 1483-55-2 | 0.90 |
| 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | 133013-30-6 | 0.92 |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 | 1.00 |
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








